molecular formula C39H72O8S B13773829 (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate CAS No. 94944-82-8

(2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate

Cat. No.: B13773829
CAS No.: 94944-82-8
M. Wt: 701.1 g/mol
InChI Key: CDHCSPQAZJUSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate is a complex organic compound characterized by its long carbon chains and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate typically involves esterification and sulfonation reactions. The process begins with the esterification of octadec-9-enoic acid with glycerol, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions may convert the double bonds into single bonds, resulting in saturated compounds.

    Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated esters, and various substituted compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

In chemistry, (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also studied for its potential in creating novel polymeric materials.

Biology

In biological research, this compound is investigated for its role in cell membrane studies and its potential as a drug delivery agent. Its ability to interact with lipid bilayers makes it a valuable tool in understanding membrane dynamics.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use in formulations for topical treatments and as a component in controlled-release drug delivery systems.

Industry

Industrially, this compound is utilized in the production of cosmetics, detergents, and lubricants. Its surfactant properties enhance the performance of these products, making them more effective and efficient.

Mechanism of Action

The mechanism of action of (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other long-chain esters and sulfonated fatty acids, such as:

  • Octadec-9-enoic acid esters
  • Sulfonated fatty acid derivatives
  • Glycerol esters of fatty acids

Uniqueness

What sets (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate apart is its unique combination of ester and sulfooxy functional groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, with applications that extend beyond those of its similar counterparts.

Properties

CAS No.

94944-82-8

Molecular Formula

C39H72O8S

Molecular Weight

701.1 g/mol

IUPAC Name

(2-octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate

InChI

InChI=1S/C39H72O8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H,42,43,44)

InChI Key

CDHCSPQAZJUSRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COS(=O)(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.